molecular formula C9H8ClN3O4S B6606190 methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 2825007-26-7

methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B6606190
CAS No.: 2825007-26-7
M. Wt: 289.70 g/mol
InChI Key: LGZVITJQWVWBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a pyrazolopyridine derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 5, a methyl ester (-COOCH₃) at position 3, and a methyl group (-CH₃) at the N1 position of the pyrazole ring. This structure combines electron-withdrawing (chlorosulfonyl, ester) and alkylating (methyl) groups, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The chlorosulfonyl moiety enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl ester provides a handle for further functionalization .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O4S/c1-13-8-6(7(12-13)9(14)17-2)3-5(4-11-8)18(10,15)16/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZVITJQWVWBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorosulfonylation of a pyrazolo[3,4-b]pyridine derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO2_2Cl) group is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols.

Reaction TypeReagents/ConditionsProductKey Findings
Sulfonamide formationPrimary/secondary amines, anhydrous DMF, 0–25°C 5-Sulfonamide derivativesHigh yields (75–90%) under mild conditions; steric hindrance from the methyl group at N1 moderates reactivity.
Sulfonate ester synthesisAlcohols, pyridine base, RT 5-Sulfonate estersRequires catalytic base to neutralize HCl byproduct; methanol/ethanol reactions proceed efficiently .
HydrolysisH2_2O, aqueous NaOH, reflux5-Sulfonic acid derivativeQuantitative conversion under basic conditions; acidic hydrolysis slower due to ester stability.

Mechanistic Insight : The chlorosulfonyl group undergoes SN_N2-type displacement, where the nucleophile attacks the electrophilic sulfur center, displacing chloride . Steric effects from the methyl group at N1 and the pyrazolo[3,4-b]pyridine core influence reaction rates.

Ester Group Transformations

The methyl carboxylate at position 3 participates in typical ester reactions:

Reaction TypeReagents/ConditionsProductKey Findings
Hydrolysis6N HCl or LiOH, H2_2O/THF, reflux 3-Carboxylic acidAcidic conditions preserve the chlorosulfonyl group; basic hydrolysis risks sulfonamide formation if amines are present .
AminolysisAliphatic amines, DCM, RT 3-Amide derivativesPrimary amines (e.g., methylamine) achieve >80% yields; bulky amines require elevated temperatures .
TransesterificationAlcohols (e.g., ethanol), H2_2SO4_4, reflux Alternate esters (e.g., ethyl)Limited by competing ester hydrolysis under acidic conditions .

Structural Influence : The electron-withdrawing chlorosulfonyl group at position 5 enhances the electrophilicity of the ester carbonyl, accelerating nucleophilic attack .

Heterocyclic Ring Functionalization

The pyrazolo[3,4-b]pyridine core undergoes electrophilic substitution, guided by substituent directing effects:

Reaction TypeReagents/ConditionsProductKey Findings
NitrationHNO3_3/H2_2SO4_4, 0–5°C 6-Nitro derivativesChlorosulfonyl group directs nitration to position 6; yields ~60% .
HalogenationNBS, DMF, 50°C 5-Bromo derivativesCompetitive bromination at position 5 vs. side-chain sulfonyl group requires careful stoichiometry .

Electronic Effects : The chlorosulfonyl group (-SO2_2Cl) acts as a meta-directing, deactivating group, favoring electrophilic attack at position 6 of the pyridine ring .

Cross-Coupling Reactions

While direct cross-coupling of the chlorosulfonyl group is unreported, the ester and halogenated derivatives enable metal-catalyzed reactions:

Reaction TypeReagents/ConditionsProductKey Findings
Suzuki-Miyaura5-Bromo derivative, Pd(PPh3_3)4_4, arylboronic acid Biaryl derivativesRequires bromine substitution at position 5; achieves >70% yields with electron-neutral boronic acids .

Biological Activity and Mechanistic Implications

The compound’s reactivity underpins its biomedical applications:

  • Enzyme Inhibition : The chlorosulfonyl group covalently modifies active-site residues (e.g., serine or cysteine) in target enzymes, as seen in anti-inflammatory and anticancer derivatives .

  • Prodrug Potential : Ester hydrolysis in vivo generates the active carboxylic acid, enhancing bioavailability .

Stability and Reaction Optimization

Critical parameters for high-yielding reactions include:

  • Anhydrous Conditions : Essential for chlorosulfonyl reactions to prevent hydrolysis.

  • Temperature Control : Nucleophilic substitutions proceed optimally at 0–25°C, while cross-couplings require 80–100°C .

  • Catalyst Selection : Trifluoroacetic acid (TFA) enhances electrophilicity in condensations , while Pd catalysts enable efficient cross-couplings .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. The chlorosulfonyl moiety may enhance this activity by improving solubility and bioavailability.

Anti-inflammatory Effects

Research has demonstrated that pyrazolo[3,4-b]pyridines can possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs.

Neuroprotective Properties

There is emerging evidence suggesting that pyrazolo[3,4-b]pyridine derivatives may protect neuronal cells from oxidative stress and apoptosis. This potential makes them interesting for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

In addition to biomedical applications, methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has potential uses in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties tailored for applications in coatings and adhesives.
  • Catalysis : Its reactive functional groups make it suitable for use as a catalyst or catalyst precursor in various organic reactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of modified pyrazolo[3,4-b]pyridines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

In a study investigating the anti-inflammatory mechanisms of pyrazolo[3,4-b]pyridines, researchers found that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and altering the enzyme’s function. This inhibition can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolopyridine derivatives are widely studied for their pharmacological and pesticidal properties. Below is a detailed comparison of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with structurally related compounds:

Substituent Effects on Reactivity and Stability

  • Ethyl 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1131604-85-7)

    • Substituents : Bromine at position 5, ethyl ester at position 3.
    • Molecular Weight : 270.08 g/mol .
    • Key Differences : The bromine atom is less electronegative than the chlorosulfonyl group, reducing electrophilicity. The ethyl ester may confer higher lipophilicity compared to the methyl ester in the target compound .
  • tert-Butyl 6-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Substituents: Fluorine at position 6, tert-butyl ester at position 3. Fluorine’s electron-withdrawing effect is weaker than that of chlorosulfonyl .
  • 6-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid (CAS 1855900-03-6)

    • Substituents : A dimethylpyrazole ring at position 6, carboxylic acid at position 3.
    • Molecular Weight : 271.28 g/mol .
    • Key Differences : The carboxylic acid group (-COOH) enhances polarity and hydrogen-bonding capacity compared to the methyl ester, affecting solubility and bioavailability .

Commercial Availability and Purity

  • Ethyl 5-bromo derivatives (e.g., CAS 1131604-85-7) are widely available from global suppliers (e.g., Parchem, Shanghai Haohong) with purity ≥97% .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 5-SO₂Cl, 3-COOCH₃, 1-CH₃ C₁₀H₁₀ClN₃O₄S* 303.72 (estimated) Drug intermediate, sulfonylation reactions
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 5-Br, 3-COOCH₂CH₃ C₉H₈BrN₃O₂ 270.08 Cross-coupling reactions, agrochemicals
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 6-F, 3-COOC(CH₃)₃ C₁₂H₁₄FN₃O₂ 267.26 Fluorinated drug candidates

Table 2. Commercial Suppliers and Purity

Compound CAS Number Suppliers Purity
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 1131604-85-7 Parchem, Shanghai Haohong ≥97%
6-(1,3-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid 1855900-03-6 Not specified 95%

Biological Activity

Methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure : The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a pyrazole ring fused with a pyridine ring. The chlorosulfonyl group enhances its reactivity, making it suitable for various synthetic applications.

Synthesis : The synthesis typically involves the reaction of 1-methyl-1H-pyrazolo[3,4-b]pyridine with chlorosulfonic acid under controlled conditions to yield the chlorosulfonyl derivative. This reaction is crucial as it introduces the sulfonyl chloride functionality, which is pivotal for subsequent modifications and biological activity .

Biological Activity

The biological activity of this compound has been investigated in several studies, indicating its potential as a pharmacologically active agent.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, studies have reported that certain derivatives demonstrate minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-Cancer Properties

Pyrazolo[3,4-b]pyridines have been studied for their anti-cancer properties. They act as inhibitors of critical enzymes involved in cancer progression. For example, they have been shown to inhibit cyclin-dependent kinases and other proteins associated with tumor growth . Specific derivatives have been identified as promising candidates for further development in oncology due to their selective action against cancer cell lines.

The mechanism through which this compound exerts its biological effects primarily involves its ability to form covalent bonds with nucleophilic sites on target proteins. The chlorosulfonyl group facilitates nucleophilic substitution reactions, allowing the compound to interact effectively with various biological macromolecules .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study 1 : A study exploring the synthesis of pyrazolo[3,4-b]pyridine derivatives reported that certain compounds showed promising anti-inflammatory and analgesic activities. These findings suggest potential therapeutic uses in treating inflammatory diseases .
  • Study 2 : Another investigation focused on the anti-cancer properties of pyrazolo[3,4-b]pyridines found that specific derivatives inhibited key signaling pathways involved in cancer cell proliferation. This study emphasized the need for further exploration of these compounds in clinical settings .

Comparative Analysis

Property This compound Other Pyrazolo Derivatives
Antimicrobial Activity Significant against S. aureus and E. coliVaries; some show lower efficacy
Anti-Cancer Activity Inhibits cyclin-dependent kinasesVaries; some are less selective
Mechanism of Action Nucleophilic substitution via sulfonyl groupSimilar mechanisms observed

Q & A

Q. What are the recommended synthetic routes for methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, and how can purity be optimized?

  • Methodological Answer : A common precursor for pyrazolo-pyridine derivatives is 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-09-5), which can undergo sulfonation followed by chlorination. Key intermediates like 1-methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6) and methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) are commercially available . For purity optimization, use high-grade reagents (e.g., >95% purity) and monitor reactions via TLC or HPLC. Recrystallization from ethanol or acetonitrile is recommended for intermediates with defined melting points (e.g., mp 273–278.5°C for the carboxylic acid precursor) .

Q. What spectroscopic methods are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and substituent positioning, as demonstrated for related pyrazolo-pyridine derivatives (e.g., monoclinic crystal system, space group P21/c with a = 8.8731 Å, b = 19.9044 Å) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify sulfonyl chloride (–SO2_2Cl) and ester (–COOCH3_3) functional groups.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 391.90 for C22_{22}H18_{18}ClN3_3S in related compounds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for intermediates such as 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid?

  • Methodological Answer : Discrepancies in melting points (e.g., mp 273–278.5°C vs. broader ranges in other studies) may arise from polymorphic forms or impurities. Standardize purification protocols:
  • Use gradient recrystallization with solvents like DMSO/water or THF/hexane.
  • Characterize polymorphs via differential scanning calorimetry (DSC) or powder XRD.
  • Cross-reference with high-purity commercial samples (e.g., TFS reagents with >97% purity) .

Q. What strategies mitigate the instability of the sulfonyl chloride group during synthesis?

  • Methodological Answer : The sulfonyl chloride moiety is sensitive to moisture and heat. Mitigation strategies include:
  • Conducting reactions under anhydrous conditions (e.g., dry THF, argon atmosphere).
  • Using low temperatures (0–5°C) during sulfonation/chlorination steps.
  • Stabilizing the product with desiccants (e.g., molecular sieves) during storage.
  • Monitoring decomposition via FT-IR for SO2_2Cl2_2 byproducts .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Perform docking studies using crystal structure data (e.g., PDB ID A1BQ7) to predict interactions with biological targets like enzymes or receptors .
  • Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing –Cl or –CF3_3 groups) with activity, as seen in analogs like 5-(4-chlorophenyl)-1-methyl-3-phenyl-pyrazolo derivatives .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability testing : Expose the compound to buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS.
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) using Arrhenius plots for thermal stability (25–60°C).
  • Identify degradation products : Compare with known analogs, such as hydrolyzed sulfonic acids or decarboxylated pyrazoles .

Q. What statistical approaches are suitable for analyzing bioactivity data from pyrazolo-pyridine derivatives?

  • Methodological Answer :
  • Use multivariate ANOVA to assess dose-response relationships in enzyme inhibition assays.
  • Apply cluster analysis to group derivatives by structural features (e.g., substituent electronegativity) and bioactivity profiles.
  • Validate results with replicates (e.g., n = 4 as in vineyard studies) and report confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.